(S)-1-(4-Fluorophenyl)ethanol
Overview
Description
Iodohippuric acid, also known as 2-iodohippuric acid, is a compound with the molecular formula C9H8INO3. It is an analog of p-aminohippuric acid and is primarily used in the determination of effective renal plasma flow. This compound is particularly significant in the field of nuclear medicine due to its high clearance rate and suitability for renography .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodohippuric acid can be synthesized through the iodination of hippuric acid. The process involves the reaction of hippuric acid with iodine in the presence of an oxidizing agent such as nitric acid. The reaction conditions typically include a controlled temperature and pH to ensure the efficient formation of iodohippuric acid .
Industrial Production Methods
In industrial settings, iodohippuric acid is often produced as a sodium salt, known as sodium iodohippurate. This involves the iodination of hippuric acid followed by neutralization with sodium hydroxide. The product is then purified through crystallization and filtration processes to obtain high-purity iodohippuric acid .
Chemical Reactions Analysis
Types of Reactions
Iodohippuric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodination process itself is a substitution reaction where an iodine atom replaces a hydrogen atom on the benzene ring of hippuric acid.
Isotopic Exchange Reactions: Iodohippuric acid can participate in isotopic exchange reactions with radioiodine, which is useful in radiopharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid is commonly used in the iodination process.
Solvents: Water and ethanol are often used as solvents in the synthesis and purification processes.
Catalysts: Ammonium acetate can be used as a medium for isotopic exchange reactions.
Major Products
The major product formed from the iodination of hippuric acid is iodohippuric acid itself. In isotopic exchange reactions, the product is typically a radiolabeled version of iodohippuric acid, such as 123I-iodohippuric acid .
Scientific Research Applications
Iodohippuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It serves as a tracer in renal function studies to measure effective renal plasma flow.
Industry: It is utilized in the production of radiopharmaceuticals for diagnostic imaging.
Mechanism of Action
Iodohippuric acid exerts its effects primarily through its ability to be rapidly cleared by the kidneys. After intravenous administration, it is quickly taken up by renal tubular cells and excreted into the urine. This rapid clearance allows for effective imaging of renal function. The molecular targets involved include renal tubular transporters that facilitate the uptake and excretion of iodohippuric acid .
Comparison with Similar Compounds
Similar Compounds
p-Aminohippuric Acid: Used for measuring renal plasma flow but has a lower clearance rate compared to iodohippuric acid.
N-Succinyldesferrioxamine B: Another compound used in renal imaging but with different chelation properties.
Uniqueness
Iodohippuric acid is unique due to its high clearance rate and suitability for renography. Its ability to be labeled with radioiodine makes it particularly valuable in nuclear medicine for producing high-quality functional images of the kidneys .
Properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDSORRYQPTKSV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-73-2 | |
Record name | (-)-1-(4-Fluorophenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101219-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(4-Fluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What experimental techniques were used to study the chiral recognition of (S)-1-(4-Fluorophenyl)ethanol with butan-2-ol?
A2: Researchers employed a combination of resonant two-photon ionization (R2PI) spectroscopy, infrared depletion spectroscopy, and mass spectrometry to investigate the diastereomeric complexes formed between this compound and the enantiomers of butan-2-ol. [, ] These techniques allowed for the identification of unique spectroscopic signatures of the complexes, revealing differences in their ground and excited states. [] Density functional theory (DFT) calculations were also used to support the experimental findings and elucidate the structural differences between the diastereomeric complexes. []
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